![molecular formula C13H11BrN2O3S B5294598 3-{[(4-bromophenyl)sulfonyl]amino}benzamide](/img/structure/B5294598.png)
3-{[(4-bromophenyl)sulfonyl]amino}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-{[(4-bromophenyl)sulfonyl]amino}benzamide” is a solid compound with an empirical formula of C19H14Br2N2O3S and a molecular weight of 510.20 . It is also known by the synonym C2-8 . This compound is the first inhibitor of aggregation of the polyglutamine (polyQ) sequence of the Huntington’s Disease protein (huntingtin) . PolyQ aggregation is neurotoxic, and inhibitors of aggregation may be therapeutic in HD and other polyQ diseases .
Molecular Structure Analysis
The SMILES string representation of the molecule isBrc1ccc(NC(=O)c2cccc(c2)S(=O)(=O)Nc3ccc(Br)cc3)cc1
. This provides a textual representation of the molecule’s structure, including the positions of the bromine, sulfur, nitrogen, and oxygen atoms . Physical And Chemical Properties Analysis
“3-{[(4-bromophenyl)sulfonyl]amino}benzamide” is a solid compound that is off-white in color . It is soluble in DMSO (~20 mg/mL) but insoluble in water . The compound should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Inhibitor of Polyglutamine (polyQ) Aggregation
This compound is known to be the first inhibitor of aggregation of the polyglutamine (polyQ) sequence of the Huntington’s Disease protein (huntingtin) . PolyQ aggregation is neurotoxic, and inhibitors of aggregation may be therapeutic in Huntington’s Disease (HD) and other polyQ diseases .
Neurodegeneration Research
The compound has been shown to inhibit aggregation in HD PC12 cells with an IC50 of 50nM . When administered in food, it suppressed neurodegeneration in vivo in the Drosophila HD model . This suggests potential applications in the study and treatment of neurodegenerative diseases.
Drug Development
Given its role as an inhibitor of polyQ aggregation, this compound could potentially be used in the development of drugs for treating Huntington’s Disease and other conditions characterized by protein aggregation .
Wirkmechanismus
Target of Action
The primary target of 3-[N-[4-Bromophenyl]sulfonylamino]benzamide, also known as C2-8, is the polyglutamine (polyQ) sequence of the Huntington’s Disease protein (huntingtin) . This protein plays a crucial role in nerve cells (neurons) in the brain .
Mode of Action
C2-8 acts as an inhibitor of the aggregation of the polyQ sequence of the huntingtin protein . The aggregation of this protein is neurotoxic and leads to the death of brain cells, causing Huntington’s Disease .
Biochemical Pathways
The compound interferes with the biochemical pathway that leads to the aggregation of the huntingtin protein . By inhibiting this aggregation, it prevents the neurotoxic effects that this protein can have when it aggregates .
Pharmacokinetics
It is known that the compound is soluble in dmso at approximately 20 mg/ml, but it is insoluble in water . This suggests that the compound may have good bioavailability when administered in a suitable solvent .
Result of Action
The inhibition of huntingtin protein aggregation by C2-8 results in a decrease in neurotoxicity . In a study using HD PC12 cells, C2-8 inhibited aggregation with an IC50 of 50nM . When administered in food, it suppressed neurodegeneration in vivo in a Drosophila HD model .
Action Environment
The action of C2-8 can be influenced by environmental factors such as the solvent in which it is administered . As it is insoluble in water, it requires a suitable solvent such as DMSO for administration .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[(4-bromophenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O3S/c14-10-4-6-12(7-5-10)20(18,19)16-11-3-1-2-9(8-11)13(15)17/h1-8,16H,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJSZBOGUVZRQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[N-[4-Bromophenyl]sulfonylamino]benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.